molecular formula C20H29N3O2 B5353715 1-{4-[(4-PHENETHYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE

1-{4-[(4-PHENETHYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE

Cat. No.: B5353715
M. Wt: 343.5 g/mol
InChI Key: LZSBBMNLQKTQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(4-PHENETHYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry for the development of various therapeutic agents.

Mechanism of Action

If the compound is biologically active, the mechanism of action describes how it interacts with biological systems. This could involve binding to a specific protein, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This section includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling and storing the compound .

Future Directions

This involves a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure, or new reactions that could be explored .

Preparation Methods

The synthesis of 1-{4-[(4-PHENETHYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the piperidine ring, followed by the introduction of the phenethylpiperazino group and the carbonyl functionality. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{4-[(4-PHENETHYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-[(4-PHENETHYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-{4-[(4-PHENETHYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE can be compared with other piperidine and piperazine derivatives. Similar compounds include:

Properties

IUPAC Name

1-[4-[4-(2-phenylethyl)piperazine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-17(24)22-11-8-19(9-12-22)20(25)23-15-13-21(14-16-23)10-7-18-5-3-2-4-6-18/h2-6,19H,7-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSBBMNLQKTQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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